2-Methyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
2-Methyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4H4ClNO3S. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-oxazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of chlorosulfonic acid to 2-methyl-1,3-oxazole, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .
Scientific Research Applications
2-Methyl-1,3-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole-5-sulfonic acid: Similar in structure but lacks the chloride group.
1,3-Oxazole-5-sulfonyl chloride: Similar but without the methyl group at the 2-position.
2-Methyl-1,3-thiazole-5-sulfonyl chloride: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
2-Methyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the oxazole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVFWCGDUCQXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-63-7 |
Source
|
Record name | 2-methyl-1,3-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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